N,N,5-Trimethyl-2-(oxiran-2-ylmethoxy)benzenesulfonamide
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Overview
Description
N,N,5-Trimethyl-2-(oxiran-2-ylmethoxy)benzenesulfonamide is a chemical compound with a complex structure that includes an oxirane (epoxide) ring and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,5-Trimethyl-2-(oxiran-2-ylmethoxy)benzenesulfonamide typically involves the reaction of a suitable precursor with an epoxide. One common method involves the reaction of 2-(chloromethyl)oxirane with a sulfonamide derivative in the presence of a base such as tetramethylammonium iodide . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for efficiency and cost-effectiveness, potentially involving continuous flow reactors and automated systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N,N,5-Trimethyl-2-(oxiran-2-ylmethoxy)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The epoxide ring can be opened under oxidative conditions.
Reduction: Reduction reactions can modify the sulfonamide group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the epoxide ring.
Common Reagents and Conditions
Oxidation: Peroxy acids are commonly used for the oxidation of the epoxide ring.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the sulfonamide group.
Substitution: Nucleophiles such as amines can react with the epoxide ring under basic conditions to form substituted products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with benzylamine can lead to the formation of a benzyl-substituted sulfonamide .
Scientific Research Applications
N,N,5-Trimethyl-2-(oxiran-2-ylmethoxy)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of N,N,5-Trimethyl-2-(oxiran-2-ylmethoxy)benzenesulfonamide involves its interaction with molecular targets through its reactive epoxide ring and sulfonamide group. The epoxide ring can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially inhibiting their function. The sulfonamide group can interact with specific enzymes, altering their activity and affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Trimethoxy(oxiran-2-ylmethyl)silane: This compound also contains an oxirane ring but differs in its functional groups and overall structure.
N-(alkyl-, benzyl-, arylsulfonyl)-N-(oxiran-2-ylmethyl)bicyclo[2.2.1]hept-5-en-exo-2-ylmethanamines: These compounds share the oxirane and sulfonamide functionalities but have different structural frameworks.
Uniqueness
N,N,5-Trimethyl-2-(oxiran-2-ylmethoxy)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in both research and industrial contexts.
Properties
IUPAC Name |
N,N,5-trimethyl-2-(oxiran-2-ylmethoxy)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c1-9-4-5-11(17-8-10-7-16-10)12(6-9)18(14,15)13(2)3/h4-6,10H,7-8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUIMXVDVPQZQPJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2CO2)S(=O)(=O)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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